3-(5-Fluoro-2,4-dimethoxyphenyl)-1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
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Overview
Description
3-(5-Fluoro-2,4-dimethoxyphenyl)-1-methyl-1,3-diazaspiro[44]nonane-2,4-dione is a complex organic compound belonging to the class of spirocyclic compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2,4-dimethoxyphenyl)-1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-fluoro-2,4-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and preparative HPLC are often employed to purify the final product . The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2,4-dimethoxyphenyl)-1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(5-Fluoro-2,4-dimethoxyphenyl)-1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: It is explored for its use in the development of novel materials with unique properties.
Biological Research: The compound’s interaction with biological targets, such as enzymes and receptors, is of significant interest.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2,4-dimethoxyphenyl)-1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an antagonist of integrin αLβ2, which plays a role in the delivery of leukocytes to inflammation sites . The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity.
1,6-Dioxaspiro[4.4]nonane: Studied for its chemical properties and synthesis.
Uniqueness
3-(5-Fluoro-2,4-dimethoxyphenyl)-1-methyl-1,3-diazaspiro[44]nonane-2,4-dione is unique due to its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(5-fluoro-2,4-dimethoxyphenyl)-1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-18-15(21)19(14(20)16(18)6-4-5-7-16)11-8-10(17)12(22-2)9-13(11)23-3/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHFLYLRYZLSSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCC2)C3=CC(=C(C=C3OC)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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